2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide
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Overview
Description
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is a chemical compound with the molecular formula C6H4Br2N2O·HBr It is a brominated pyrazine derivative, often used in various chemical and biological research applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide typically involves the bromination of pyrazine derivatives. One common method includes the reaction of 2-acetylpyrazine with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to maintain consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine atoms or the pyrazine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Reaction conditions may involve solvents like ethanol or acetonitrile and catalysts such as palladium or copper.
Oxidation and Reduction Reactions: Reagents like hydrogen peroxide or sodium borohydride are often used, with reaction conditions tailored to the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrazine derivatives, while oxidation reactions may produce pyrazine N-oxides .
Scientific Research Applications
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and the pyrazine ring play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being investigated .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-1-(5-chloropyridin-2-yl)ethan-1-one hydrobromide: A similar compound with a chloropyridine ring instead of a bromopyrazine ring.
1-(5-Bromopyridin-2-yl)ethan-1-one: A related compound with a bromopyridine ring instead of a bromopyrazine ring.
Uniqueness
2-Bromo-1-(5-bromopyrazin-2-yl)ethan-1-one hydrobromide is unique due to its dual bromination and the presence of a pyrazine ring, which imparts distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-bromo-1-(5-bromopyrazin-2-yl)ethanone;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br2N2O.BrH/c7-1-5(11)4-2-10-6(8)3-9-4;/h2-3H,1H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXVUIOXADUDAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)C(=O)CBr.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.83 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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